molecular formula C14H9BrF4O B2807615 5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene CAS No. 1881320-77-9

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B2807615
CAS No.: 1881320-77-9
M. Wt: 349.123
InChI Key: XULLROLWKBKRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with benzyloxy, bromo, fluoro, and trifluoromethyl groups. This compound is of interest due to its unique combination of substituents, which can impart distinct chemical and physical properties. The presence of the trifluoromethyl group, in particular, is known to enhance the stability and lipophilicity of the molecule, making it valuable in various applications.

Preparation Methods

The synthesis of 5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

    Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique substituents make it a valuable probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the development of specialty chemicals and materials, benefiting from its stability and lipophilicity.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. The benzyloxy group can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-bromo-2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF4O/c15-12-7-10(6-11(13(12)16)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULLROLWKBKRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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